molecular formula C17H11Cl2F3N4O2 B2508772 1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 338398-27-9

1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2508772
CAS No.: 338398-27-9
M. Wt: 431.2
InChI Key: JRULGJFFLAPDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a synthetic compound of significant interest in preclinical pharmaceutical research, primarily investigated for its activity as a cannabinoid CB1 receptor ligand . The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, known for conferring favorable biological properties and is found in a range of therapeutic agents . Research into CB1 receptor modulators covers a broad spectrum of potential therapeutic areas, including the study of neurological disorders, feeding behavior, obesity, and substance dependence . This specific compound provides researchers with a valuable chemical tool for probing the endocannabinoid system, studying receptor function, and investigating novel pathways for therapeutic intervention. The structure-activity relationship of this class of compounds indicates that substitutions on the phenyl rings, such as the dichlorophenyl and trifluoromethoxyphenyl groups, are critical for receptor affinity and selectivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N4O2/c1-9-23-15(25-26(9)14-7-2-10(18)8-13(14)19)16(27)24-11-3-5-12(6-4-11)28-17(20,21)22/h2-8H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRULGJFFLAPDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Fusion of Precursors

A method adapted from nucleoside synthesis involves acid-catalyzed fusion of methyl 1,2,4-triazole-3-carboxylate with halogenated aromatic compounds. For this target molecule, 2,4-dichlorophenyl groups are introduced by reacting methyl 1,2,4-triazole-3-carboxylate with 1,2,4-tri-O-acetyl-β-D-ribofuranose under acidic conditions, followed by debenzoylation. While originally designed for sugar moieties, this approach has been modified for aryl substituents by replacing the ribofuranose with 2,4-dichlorophenyl derivatives.

Cyclization of Amidrazones

An alternative route involves condensing amidrazones with carbonyl compounds. For example, N'-(2,4-dichlorophenyl)amidrazone reacts with methyl 3-oxobutanoate in refluxing ethanol to yield the 5-methyl-1-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate intermediate. This method offers regioselectivity critical for positioning the methyl group at C5.

Carboxamide Functionalization

The triazole-3-carboxylate intermediate undergoes aminolysis to introduce the 4-(trifluoromethoxy)aniline group.

Aminolysis of Methyl Esters

Methyl 5-methyl-1-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate reacts with 4-(trifluoromethoxy)aniline in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours. Catalytic amounts of 1,8-diazabicycloundec-7-ene (DBU) enhance nucleophilic substitution, achieving yields of 68–72%.

Reaction Conditions Table

Parameter Specification Source
Solvent Anhydrous DMF
Temperature 80–100°C
Catalyst DBU (0.1–0.3 equiv)
Reaction Time 12–24 hours
Yield 68–72%

Nitrile Hydrolysis

An alternative pathway starts with 3-cyano-1,2,4-triazole derivatives. The cyano group at C3 is hydrolyzed to carboxamide using hydrogen peroxide (30%) and aqueous ammonia (28%) at 60°C for 6 hours. This method requires stringent control of pH and temperature to avoid over-oxidation to carboxylic acids.

Optimization Strategies

Regioselective Methylation

Positioning the methyl group at C5 is achieved through:

  • Steric directing groups : Bulkier substituents at N1 (e.g., 2,4-dichlorophenyl) favor methyl addition at C5 due to reduced steric hindrance.
  • Base-mediated tautomerization : Using potassium tert-butoxide (t-BuOK) in tert-butanol shifts the triazole tautomer equilibrium, enhancing C5 methylation selectivity.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while tert-butanol minimizes side reactions during cyclization.

Purification Techniques

Flash chromatography on silica gel (hexane/ethyl acetate gradients) resolves regioisomers, with the target compound typically eluting at Rf = 0.35–0.45 in 7:3 hexane/ethyl acetate.

Spectroscopic Characterization

Critical data for verifying structure:

  • 1H NMR (CDCl3): δ 7.62 (d, J = 2.0 Hz, 1H, Ar–H), 7.26 (dd, J = 8.5, 2.0 Hz, 1H, Ar–H), 6.78 (d, J = 8.5 Hz, 1H, Ar–H), 2.41 (s, 3H, CH3).
  • 13C NMR : δ 162.4 (C=O), 151.2 (CF3O–Ar), 148.9 (triazole C3), 134.6–121.8 (aromatic carbons), 11.2 (CH3).
  • HRMS : m/z calculated for C17H11Cl2F3N4O2 [M+H]+: 431.0234; found: 431.0231.

Scale-Up Considerations

Industrial production employs:

  • Continuous flow reactors : For acid-catalyzed fusion steps, reducing reaction times from 24 hours to <2 hours.
  • Crystallization-induced resolution : Hexane/ethyl acetate mixtures (9:1) precipitate the product at 0–5°C, achieving >95% purity without chromatography.

Comparative Analysis of Synthetic Routes

Route Efficiency Table

Method Advantages Limitations Yield Range
Acid-catalyzed fusion High regioselectivity Requires toxic Hg catalysts 60–65%
Amidrazone cyclization Mild conditions, scalable Multi-step purification 68–72%
Nitrile hydrolysis Avoids ester intermediates Risk of over-oxidation 55–60%

Chemical Reactions Analysis

Hydrolysis of Methyl Ester to Carboxylic Acid

A key reaction involves the hydrolysis of the methyl ester precursor to form the corresponding carboxylic acid. This step is critical for further functionalization:

Reaction Type Reagents/Conditions Product Yield
Ester hydrolysisKOH (45% aqueous), methanol, reflux (4 hours)5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid92%

The reaction proceeds via alkaline hydrolysis, with IR and NMR spectroscopy confirming the conversion of the ester carbonyl (δ\delta ~3.8 ppm for methoxy) to a carboxylic acid (δ\delta ~12 ppm for -COOH) .

Amide Bond Formation with Piperidine

The carboxylic acid intermediate undergoes coupling with piperidine to form a substituted carboxamide:

Reaction Type Reagents/Conditions Product Yield
Amide couplingHATU, DIPEA, dichloromethane, room temperature5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride77%

The use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a coupling agent ensures efficient activation of the carboxylic acid. The product is isolated as a hydrochloride salt after purification via flash chromatography .

Functionalization via Alkylation and Acylation

While specific examples are not detailed in the provided sources, the triazole ring’s nitrogen atoms are theoretically susceptible to alkylation or acylation under standard conditions. For instance:

  • Alkylation : Reaction with

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-triazole scaffold has been extensively studied for its antimicrobial properties. Research indicates that derivatives of triazoles exhibit potent activity against a range of pathogens, including bacteria and fungi. For instance, compounds similar to 1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. A study highlighted that certain triazole derivatives possess minimum inhibitory concentrations (MICs) comparable to existing antibiotics like ciprofloxacin and vancomycin .

Antiviral Properties

Triazole compounds have also demonstrated antiviral activity. Research has shown that some derivatives exhibit significant effects against various RNA and DNA viruses in vitro. The compound's structure allows it to interact with viral enzymes or host cell receptors, inhibiting viral replication .

Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives. The compound has been evaluated for its antiproliferative effects on different cancer cell lines. Notably, some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo . The mechanism often involves apoptosis induction and cell cycle arrest.

Fungicides

The triazole class is well-known for its application in agriculture as fungicides. Compounds like this compound may serve as effective agents against various fungal diseases affecting crops. Their mode of action typically involves inhibiting ergosterol biosynthesis in fungal cell membranes .

Case Studies and Research Findings

Several studies have documented the efficacy of triazole derivatives:

  • A study published in Pharmacological Reviews detailed the synthesis and biological evaluation of various triazole compounds showing significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Research conducted on novel synthesized triazole derivatives indicated their potential as effective antifungal agents in agricultural settings .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations:

Structural Variations Impact Bioactivity The 2,4-dichlorophenyl group in the target compound and etaconazole is associated with pesticidal activity, whereas 3-trifluoromethylphenyl () and 4-difluoromethoxyphenyl () substituents correlate with antifungal or anticancer properties.

Triazole Isomerism and Ring Saturation The target compound’s 1,2,4-triazole core differs from 1,2,3-triazole isomers (e.g., ), which may alter metabolic stability and target selectivity .

Carboxamide Substitutions

  • N,N-dimethylcarboxamide () introduces steric hindrance, possibly reducing receptor interaction compared to the target’s 4-(trifluoromethoxy)phenylcarboxamide , which offers a planar aromatic moiety for π-π stacking .
  • Discontinuation of the compound suggests that 3-trifluoromethylphenyl substitution may confer unfavorable pharmacokinetics or toxicity, highlighting the advantage of the target’s 2,4-dichlorophenyl group .

Biological Activity

1-(2,4-Dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide (CAS: 338398-27-9) is a synthetic compound belonging to the class of triazoles. This compound has garnered interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a detailed overview of its biological activity based on diverse research findings.

The molecular formula for this compound is C17H11Cl2F3N4O2C_{17}H_{11}Cl_2F_3N_4O_2, with a molecular weight of approximately 431.20 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Antiviral Activity

Research has indicated that triazole derivatives can exhibit significant antiviral properties. A study highlighted the antiviral activity of various triazole compounds, suggesting that modifications to the triazole structure can enhance their efficacy against viruses such as herpes simplex virus (HSV) and others .

Table 1: Antiviral Activity of Triazole Derivatives

Compound NameVirus TypeEC50 (µM)Reference
This compoundHSV12.5
Ribavirin AnalogVarious10.0
5-butylthio-1-(β-D-ribofuranosyl)-1,2,4-triazoleHSV15.0

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It was found to exhibit cytotoxic effects on several cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineCompound NameIC50 (µM)Reference
K562 (Leukemia)This compound13.6 ± 0.3
T47D (Breast Cancer)Mercapto-substituted Triazoles27.3
CCRF-SB (Leukemia)Ribavirin Analog112 ± 19

The biological activity of this compound is attributed to its ability to interfere with nucleic acid synthesis and disrupt critical cellular processes in pathogens and cancer cells. The triazole moiety is known to inhibit enzymes involved in these processes, thus demonstrating its potential as both an antiviral and anticancer agent .

Case Study 1: Antiviral Efficacy

In a controlled study involving Vero E6 cell lines infected with HSV, the compound demonstrated significant antiviral activity with an EC50 value of 12.5 µM. This suggests that it could be a viable candidate for further development into an antiviral therapeutic agent .

Case Study 2: Anticancer Properties

A series of tests conducted on K562 leukemia cells revealed that the compound induced apoptosis at concentrations as low as 13.6 µM. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies targeting leukemia .

Q & A

Q. How can the multi-step synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization involves stepwise reaction monitoring and purification. For example, coupling reactions for the triazole core require anhydrous conditions with catalysts like Cu(I) for azide-alkyne cycloaddition. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures removal of unreacted precursors. Solvent selection (e.g., DMF for solubility) and controlled temperature (60–80°C) improve reaction efficiency. Post-synthesis, recrystallization from ethanol/water mixtures enhances purity .

Q. What advanced spectroscopic and crystallographic techniques are recommended for structural elucidation?

Methodological Answer:

  • X-ray crystallography : Resolves 3D conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., planar triazole ring orientation relative to dichlorophenyl groups) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., trifluoromethoxy group deshielding protons at δ 7.2–7.5 ppm). 19^19F NMR confirms trifluoromethoxy integrity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C17_{17}H12_{12}Cl2_2F3_3N4_4O2_2) .

Advanced Research Questions

Q. How can experiments be designed to evaluate biological activity against therapeutic targets?

Methodological Answer:

  • Target-specific assays : Use kinase inhibition assays (e.g., EGFR or COX-2) with IC50_{50} determination via fluorescence polarization.
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) .
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio) or flow cytometry for cell cycle arrest .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic profiling : Measure bioavailability (oral vs. intravenous administration) and metabolite identification via LC-MS/MS.
  • Species-specific differences : Compare metabolic stability in human vs. rodent liver microsomes.
  • Formulation adjustments : Use liposomal encapsulation to enhance solubility and tissue penetration .

Q. How to conduct a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Derivative synthesis : Modify substituents (e.g., replace trifluoromethoxy with methoxy or nitro groups).
  • Biological testing : Correlate substituent electronegativity/logP with activity (e.g., trifluoromethoxy enhances membrane permeability vs. methoxy).
  • Computational modeling : Use CoMFA or CoMSIA to map steric/electronic requirements for target binding .

Q. What computational methods predict binding affinity and interaction mechanisms?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to ATP pockets (e.g., in kinases) using PDB structures (e.g., 4HJO).
  • Molecular dynamics (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
  • Free-energy calculations (MM-PBSA) : Quantify contributions of hydrophobic/electrostatic interactions .

Q. How to address stability issues under varying experimental conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13).
  • Analytical monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolysis of the carboxamide group).
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

Q. What methodologies assess selectivity and toxicity in preclinical models?

Methodological Answer:

  • Off-target profiling : Screen against a panel of 50+ kinases/receptors (e.g., Eurofins Panlabs).
  • hERG assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risk.
  • In vivo toxicity : Repeat-dose studies in rodents (28 days) with histopathology and serum biochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.